

Quantitative Data on Histamine Inhibition & Anticancer Effects

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Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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The biological effects of Azelastine are concentration-dependent. The following tables summarize key experimental findings from recent studies.

Table 1: Inhibition of Histamine Release from Mast Cells This table consolidates data on Azelastine's core antiallergic mechanism across different experimental models.

Cell/Tissue Type	Stimulus	Azelastine Concentration	Inhibition Effect	Source (Year)
Cultured Human Mast Cells (CHMCs)	Anti-IgE	24 μ M	Greatest inhibition of histamine and tryptase release [1]	2002
Human Lung Tissue <i>in vitro</i>	Anti-IgE	≥ 5 μ M	Significant, dose-dependent inhibition; maximal mean inhibition of 53% [2]	1989
Human Lung Tissue <i>in vitro</i>	Calcium Ionophore A23187	30 μ M	Consistent, significant inhibition (mean 35%) [2]	1989

Cell/Tissue Type	Stimulus	Azelastine Concentration	Inhibition Effect	Source (Year)
Rat Peritoneal Mast Cells	Calcium Ionophore A23187	-	Significant inhibition (specific values not in abstract) [3]	1983

Table 2: Anticancer Effects on Human Cervical Cancer Cells (HeLa) This table outlines the concentration-dependent induction of cell death in HeLa cells, revealing a multi-mechanistic action.

Assay/Effect	15 µM	25 µM	45 µM	60 µM	90 µM
Apoptotic Cells (Annexin V)	>26%	>34%	60.13%	>93%	>98% [4]
Caspase 3/7 Activity	>24%	>26%	>55%	96.4%	98.7% [4]
Cell Viability (MTT)	86%	68.33%	51.33%	8%	~4% [4]
Predominant Mechanism	Autophagy & Degradation	Autophagy & Degradation	Shift to Apoptosis	Apoptosis	Apoptosis [4]

Table 3: Anticancer Effects on Colorectal Cancer (CRC) Cells This table summarizes the proposed mechanism for Azelastine's antitumor effects in CRC models, which involves a novel target, ARF1.

Experimental Model	Key Finding	Proposed Mechanism
CRC Cell Lines <i>in vitro</i> & <i>in vivo</i>	Suppressed cell proliferation and tumor growth [5]	Binds to Thr-48 of ARF1, inhibiting its activity [5]
ARF1-Knockout/Mutant Cells	No anti-proliferative effect [5]	Confirms ARF1 as a direct target [5]

Experimental Model	Key Finding	Proposed Mechanism
Downstream Signaling	Inhibits ERK pathway and mitochondrial fission [5]	Blocks ARF1-IQGAP1 interaction, reducing Drp1 phosphorylation [5]

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

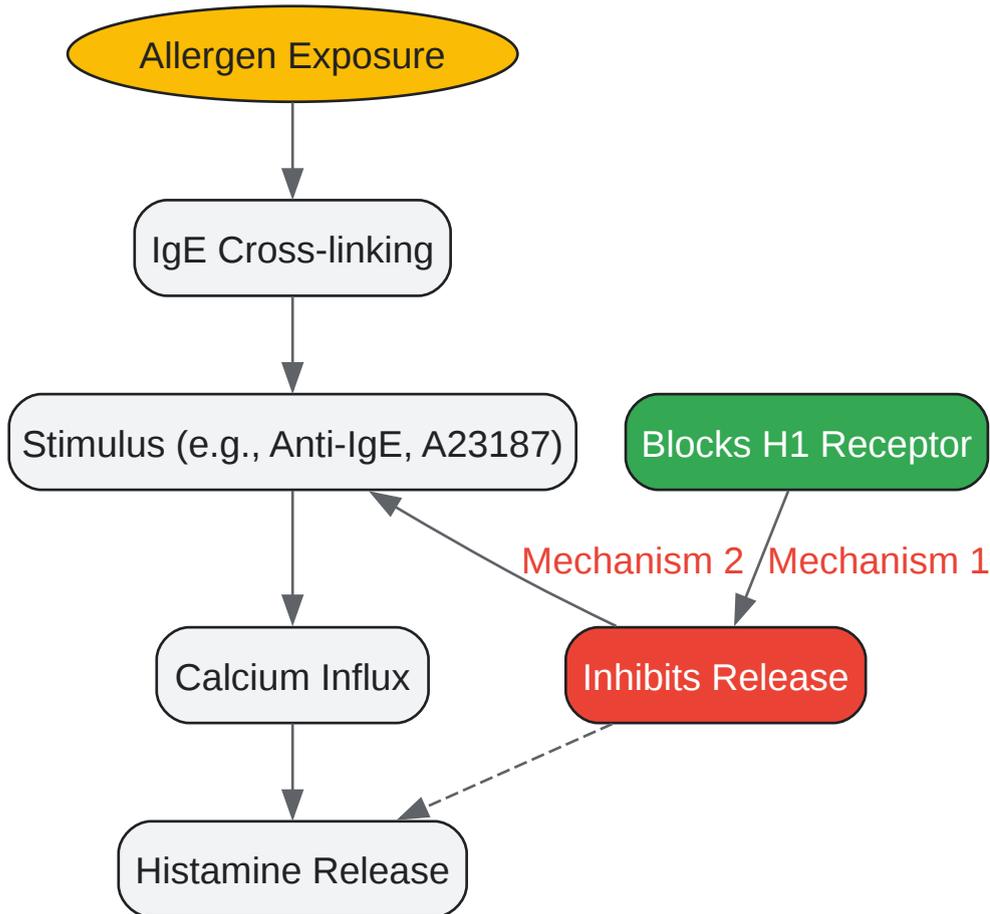
- **Mast Cell Histamine Release Assay:** Sensitized **Cultured Human Mast Cells (CHMCs)** or human lung tissue fragments are pre-treated with Azelastine for 5-30 minutes. Histamine release is then triggered by a stimulant like **anti-IgE** or **calcium ionophore A23187**. The amount of histamine (and tryptase) released into the supernatant is quantified, often using a fluorometric analysis [1] [2].
- **Annexin V/7-AAD Apoptosis Assay:** Cells (e.g., HeLa) treated with Azelastine are stained with **Annexin V (PE conjugate)** and **7-Aminoactinomycin D (7-AAD)**. The cells are then analyzed by **flow cytometry**. Annexin V-PE positive/7-AAD negative cells are classified as early apoptotic, while double-positive cells are in late apoptosis [4].
- **Caspase 3/7 Activity Assay:** This is typically measured using a flow cytometry-based assay that utilizes a proprietary reagent that becomes fluorescent upon cleavage by active caspase-3/7. The percentage of cells with active caspases is quantified [4].
- **Cell Viability (MTT) Assay:** After Azelastine treatment, **MTT reagent** is added to cells and incubated. Metabolically active cells reduce MTT to purple formazan crystals. The crystals are dissolved, and the absorbance is measured spectrophotometrically. Viability is expressed as a percentage relative to the control group [4].
- **DARTS Assay for Target Identification:** Cell lysates are incubated with Azelastine. The drug-target complex is then subjected to **partial proteolysis**. The target protein (e.g., ARF1) is protected from degradation. The protected protein is identified through **mass spectrometry** and **data-independent acquisition (DIA) quantitative proteomics** [5].

Signaling Pathway Visualizations

The following diagrams, created with Graphviz, illustrate the key mechanisms of action described in the research.

Mast Cell Inhibition Pathway

This diagram shows Azelastine's dual mechanism in stabilizing mast cells.



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Azelastine blocks H1 receptors and inhibits histamine release from mast cells.

Anticancer Pathway in Colorectal Cancer

This diagram illustrates the specific molecular pathway through which Azelastine exerts anti-tumor effects in colorectal cancer.



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Azelastine binds ARF1, inhibiting a signaling cascade that promotes tumor growth via mitochondrial fission.

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